4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate
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Overview
Description
4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate is an organic compound with the molecular formula C14H10Cl2O5S and a molecular weight of 361.2 g/mol . This compound is characterized by the presence of a formyl group, a methoxy group, and a sulfonate group attached to a dichlorobenzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate typically involves the reaction of 4-formyl-2-methoxyphenol with 3,4-dichlorobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Sulfonation: The sulfonate group can participate in sulfonation reactions, forming sulfonamides or sulfonate esters.
Scientific Research Applications
4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and sulfonate groups can also participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
4-Formyl-2-methoxyphenyl 3,4-dichlorobenzene-1-sulfonate can be compared with similar compounds such as:
4-Formyl-2-methoxyphenyl 4-chlorobenzene-1-sulfonate: This compound has a similar structure but with only one chlorine atom on the benzene ring.
4-Formyl-2-methoxyphenyl 3,5-dichlorobenzene-1-sulfonate: This compound has the chlorine atoms in different positions on the benzene ring.
4-Formyl-2-methoxyphenyl 3,4-dibromobenzene-1-sulfonate: This compound has bromine atoms instead of chlorine atoms on the benzene ring.
These similar compounds may exhibit different reactivity and binding properties due to the variations in their halogen substituents.
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3,4-dichlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O5S/c1-20-14-6-9(8-17)2-5-13(14)21-22(18,19)10-3-4-11(15)12(16)7-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAFYFGIKPQTEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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